Ethynyl Estradiol-13C2D4

CAS No.: 2483735-63-1

Cat. No.: VC6005077

Molecular Formula: C20H24O2

Molecular Weight: 302.419

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2483735-63-1 |

|---|---|

| Molecular Formula | C20H24O2 |

| Molecular Weight | 302.419 |

| IUPAC Name | (8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-(1,2-13C2)ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

| Standard InChI | InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i1+1,3+1,5D,11D2,12D |

| Standard InChI Key | BFPYWIDHMRZLRN-RTCGVVDMSA-N |

| SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Introduction

Chemical Identity and Structural Characteristics

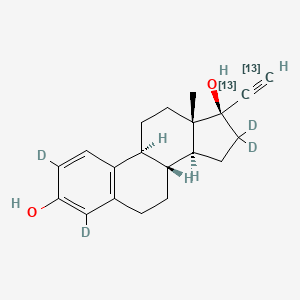

Ethynyl Estradiol-13C2D4 (CAS 2483735-63-1) has the molecular formula , with a molecular weight of 298.39 g/mol . The isotopic labeling occurs at the 20 and 21 carbon positions (13C2) and four hydrogen positions (D4), as indicated by its systematic name. This modification preserves the core structure of ethinyl estradiol, which consists of a steroidal backbone with a 17α-ethynyl group critical for oral bioavailability and resistance to hepatic metabolism .

The compound is typically supplied as a 100 µg/mL solution in acetonitrile, optimized for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows . Its high chemical purity (97%) ensures reliability in quantitative analyses, while the isotopic enrichment (99%) minimizes signal overlap with unlabeled ethinyl estradiol in tracer studies.

Pharmacological Role and Receptor Interactions

As an estrogen receptor (ER) agonist, Ethynyl Estradiol-13C2D4 mirrors the activity of its unlabeled counterpart. It binds to both ERα and ERβ isoforms, with relative binding affinities (RBA) of 194% and 151%, respectively, compared to estradiol . This enhanced binding translates to potent estrogenic effects at low doses, a property exploited in contraceptive formulations. The compound’s affinity for the G protein-coupled estrogen receptor (GPER) further contributes to its tissue-specific actions, though quantitative data on GPER interactions remain limited.

Comparative Binding Affinities

The table below summarizes key receptor binding parameters for Ethynyl Estradiol-13C2D4 relative to other estrogens:

| Ligand | ERα RBA (%) | ERβ RBA (%) | ERα (nM) | ERβ (nM) |

|---|---|---|---|---|

| Estradiol (E2) | 100 | 100 | 0.115 | 0.15 |

| Ethinyl Estradiol | 194 | 151 | 0.02–0.05 | 0.29–0.81 |

| Diethylstilbestrol | 129.5 | 219.6 | 0.04 | 0.05 |

Data adapted from competitive binding assays .

Analytical Applications in Biomedical Research

Tracer Studies in Drug Metabolism

Ethynyl Estradiol-13C2D4 serves as an internal standard in quantitative assays, compensating for matrix effects and instrument variability. Its use in the 1996 crossover study allowed simultaneous measurement of exogenous (labeled) and endogenous (unlabeled) ethinyl estradiol, facilitating accurate calculation of pharmacokinetic parameters during repeated dosing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume